Methyl spiro[chromane-4,2'-oxirane]-3'-carboxylate
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Overview
Description
Methyl spiro[chromane-4,2’-oxirane]-3’-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound features a chromane ring fused with an oxirane ring, making it a valuable scaffold in medicinal chemistry and synthetic organic chemistry. The presence of both oxygen and carbon atoms in its structure contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl spiro[chromane-4,2’-oxirane]-3’-carboxylate typically involves multiple steps, starting with the formation of the chromane ring. One common method is the Kabbe condensation, which involves the reaction of a phenol with an aldehyde in the presence of a base to form the chromane core . The oxirane ring is then introduced through an epoxidation reaction, often using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors for the Kabbe condensation and epoxidation steps, allowing for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl spiro[chromane-4,2’-oxirane]-3’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to open the oxirane ring.
Major Products Formed
The major products formed from these reactions include ketones, diols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl spiro[chromane-4,2’-oxirane]-3’-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl spiro[chromane-4,2’-oxirane]-3’-carboxylate involves its interaction with specific molecular targets. The oxirane ring can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent bonds with proteins or DNA. This can result in the modulation of various biological pathways, including enzyme inhibition and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
Spiro[chromane-2,4’-piperidine]-4-one: This compound has a similar spirocyclic structure but features a piperidine ring instead of an oxirane ring.
Spiroindolines: These compounds also have spirocyclic structures and are known for their biological activities.
Uniqueness
Methyl spiro[chromane-4,2’-oxirane]-3’-carboxylate is unique due to the presence of both a chromane and an oxirane ring, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various fields of research and application .
Properties
Molecular Formula |
C12H12O4 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
methyl spiro[2,3-dihydrochromene-4,3'-oxirane]-2'-carboxylate |
InChI |
InChI=1S/C12H12O4/c1-14-11(13)10-12(16-10)6-7-15-9-5-3-2-4-8(9)12/h2-5,10H,6-7H2,1H3 |
InChI Key |
RPJNRTFRAHEHGX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2(O1)CCOC3=CC=CC=C23 |
Origin of Product |
United States |
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